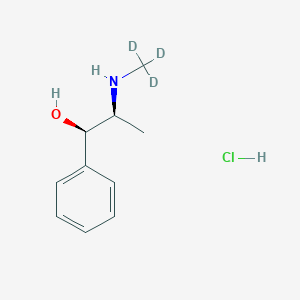
Daminozide D6 (dimethyl D6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daminozide D6 100 micrograms per milliliter in Acetonitrile: is a stable isotope-labeled compound used primarily as a reference material in various scientific analyses. It is a derivative of Daminozide, a plant growth regulator, and is often utilized in the field of analytical chemistry for precise quantification and calibration purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Daminozide D6 involves the incorporation of deuterium atoms into the Daminozide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of Daminozide D6 involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet international standards for reference materials. The final product is dissolved in Acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
Analyse Chemischer Reaktionen
Types of Reactions
Daminozide D6 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Daminozide D6 is widely used in scientific research for various applications, including:
Analytical Chemistry: As a reference material for calibration and quantification in chromatographic and spectrometric analyses.
Biology: Studying the effects of deuterium incorporation on biological systems.
Medicine: Investigating the pharmacokinetics and metabolism of deuterated compounds.
Industry: Quality control and assurance in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Daminozide D6 involves its interaction with specific molecular targets. The incorporation of deuterium atoms can affect the compound’s stability and reactivity, leading to altered biochemical pathways. This makes it a valuable tool for studying isotope effects and tracing metabolic pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daminozide: The non-deuterated form used as a plant growth regulator.
Deuterated Compounds: Other stable isotope-labeled compounds used for similar analytical purposes.
Uniqueness
Daminozide D6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical precision and accuracy. Its use as a reference material ensures high-quality data in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H12N2O3 |
|---|---|
Molekulargewicht |
166.21 g/mol |
IUPAC-Name |
4-[2,2-bis(trideuteriomethyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i1D3,2D3 |
InChI-Schlüssel |
NOQGZXFMHARMLW-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])NC(=O)CCC(=O)O |
Kanonische SMILES |
CN(C)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)








![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)



